molecular formula C33H33FN2O5 B018270 2-Hydroxy Atorvastatin Lactone-d5 CAS No. 265989-50-2

2-Hydroxy Atorvastatin Lactone-d5

Cat. No. B018270
CAS RN: 265989-50-2
M. Wt: 561.7 g/mol
InChI Key: MNECBMZJZFGTIK-AABVQTEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy Atorvastatin Lactone-d5 is a metabolite of Atorvastatin . It is a synthetic compound used in research studies to investigate the metabolism and pharmacokinetics of atorvastatin , a medication used to lower cholesterol levels and prevent heart disease . The molecular formula is C33 2H5 H28 F N2 O5 and the molecular weight is 561.65 .


Synthesis Analysis

The synthesis of Atorvastatin, which 2-Hydroxy Atorvastatin Lactone-d5 is a metabolite of, involves a Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions . This reaction involves 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate, followed by hydrolytic deprotection/lactonization .


Molecular Structure Analysis

The molecular formula of 2-Hydroxy Atorvastatin Lactone-d5 is C33 2H5 H28 F N2 O5 . The molecular weight is 561.65 .


Chemical Reactions Analysis

The chemical reactions involved in the formation of 2-Hydroxy Atorvastatin Lactone-d5 are complex. The parent drug, Atorvastatin, undergoes a series of reactions involving the enzyme HMG-CoA reductase . The lactone form of Atorvastatin is formed by the hydrolysis of the lactone ring in the parent compound .


Physical And Chemical Properties Analysis

The molecular formula of 2-Hydroxy Atorvastatin Lactone-d5 is C33 2H5 H28 F N2 O5 and its molecular weight is 561.65 . It is a white to off-white powder that is soluble in organic solvents such as methanol and acetonitrile .

Scientific Research Applications

Cardiovascular System Research

2-Hydroxy Atorvastatin Lactone-d5 is used in cardiovascular system research . It’s an active metabolite of atorvastatin, a medication used to lower cholesterol levels and prevent heart disease .

Endocrinology & Metabolism Research

This compound is also used in endocrinology and metabolism research . It plays a role in the study of metabolic diseases .

Neuroscience Research

In neuroscience, 2-Hydroxy Atorvastatin Lactone-d5 is used to study neuroprotection . It has been shown to reduce cell death induced by oxygen-glucose deprivation (OGD) in primary rat cortical neurons .

Oxidative Stress & Reactive Species Research

This compound is used in the study of oxidative stress and reactive species . It inhibits lipid hydroperoxide formation and copper sulfate-induced thiobarbituric acid reactive substances (TBARS) formation in a concentration-dependent manner .

Toxicology & Xenobiotic Metabolism Research

2-Hydroxy Atorvastatin Lactone-d5 is used in toxicology and xenobiotic metabolism research . It’s formed from atorvastatin by the cytochrome P450 (CYP) isoform CYP3A4 .

Analytical Methods for Determination of Statins

This compound is used in the development of analytical methods for the determination of statins . These methods are employed throughout the entire life cycle of a drug .

Pharmacokinetics Research

2-Hydroxy Atorvastatin Lactone-d5 is used in pharmacokinetics research . It helps to investigate the metabolism and pharmacokinetics of atorvastatin .

Internal Standard for Quantification

Finally, 2-Hydroxy Atorvastatin Lactone-d5 is used as an internal standard for the quantification of atorvastatin . It’s used in GC- or LC-MS for this purpose .

Safety And Hazards

2-Hydroxy Atorvastatin Lactone-d5 is intended for research use only and is not intended for diagnostic or therapeutic use . It is a controlled product .

Future Directions

The use of 2-Hydroxy Atorvastatin Lactone-d5 in research studies to investigate the metabolism and pharmacokinetics of atorvastatin is expected to continue . As our understanding of the metabolic processes involved in the action of Atorvastatin and its metabolites increases, this could lead to the development of more effective treatments for conditions such as hypercholesterolemia .

properties

IUPAC Name

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(2-hydroxyphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2-propan-2-ylpyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-26-10-6-7-11-27(26)38)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-25-18-24(37)19-28(39)41-25/h3-15,20,24-25,37-38H,16-19H2,1-2H3,(H,35,40)/t24-,25-/m1/s1/i3D,4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNECBMZJZFGTIK-AABVQTEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3O)C(C)C)CC[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445260
Record name 2-Hydroxy Atorvastatin Lactone-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy Atorvastatin Lactone-d5

CAS RN

265989-50-2
Record name 1H-Pyrrole-3-carboxamide, 5-(4-fluorophenyl)-N-(2-hydroxyphenyl)-2-(1-methylethyl)-4-(phenyl-d5)-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=265989-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy Atorvastatin Lactone-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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